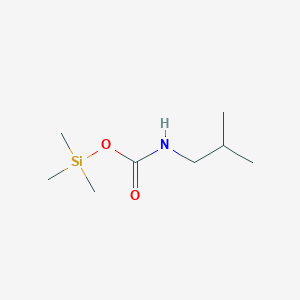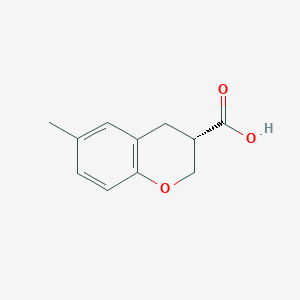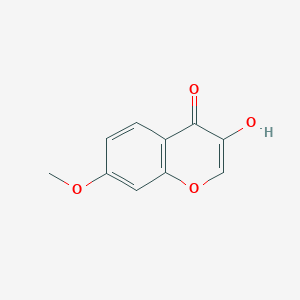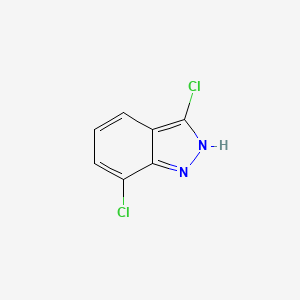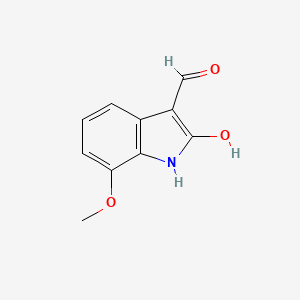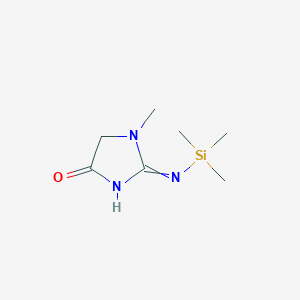
1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one is a unique organic compound characterized by its imidazole core structure
Preparation Methods
The synthesis of 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one typically involves the reaction of 1-methylimidazole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified through standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the stability of the compound and the desired reaction outcomes.
Scientific Research Applications
1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-based drugs.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial chemical processes.
Mechanism of Action
The mechanism by which 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The imidazole core structure is known to interact with metal ions and other biomolecules, facilitating its role in catalytic and regulatory processes.
Comparison with Similar Compounds
1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the trimethylsilyl group, making it less stable and reactive in certain chemical reactions.
2-Trimethylsilylimidazole: Similar in structure but differs in the position of the trimethylsilyl group, affecting its reactivity and applications.
4(5)-Methylimidazole: Another imidazole derivative with different substitution patterns, leading to varied chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
96681-94-6 |
|---|---|
Molecular Formula |
C7H15N3OSi |
Molecular Weight |
185.30 g/mol |
IUPAC Name |
1-methyl-2-trimethylsilyliminoimidazolidin-4-one |
InChI |
InChI=1S/C7H15N3OSi/c1-10-5-6(11)8-7(10)9-12(2,3)4/h5H2,1-4H3,(H,8,9,11) |
InChI Key |
UZKQEPDMLGHUOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC1=N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)


